Cas no 1127298-67-2 (Olmesartan Medoxomil-d6)

Olmesartan Medoxomil-d6 is a deuterated analog of Olmesartan Medoxomil, a potent angiotensin II receptor antagonist used in hypertension management. The incorporation of six deuterium atoms enhances metabolic stability, making it a valuable internal standard for quantitative LC-MS/MS analyses in pharmacokinetic and bioequivalence studies. Its high isotopic purity (≥98%) ensures minimal interference in mass spectrometric detection, improving accuracy and reproducibility. The compound’s consistent fragmentation pattern and compatibility with common chromatographic methods further streamline analytical workflows. Olmesartan Medoxomil-d6 is essential for precise drug monitoring, supporting research in drug metabolism and therapeutic efficacy without altering the pharmacological profile of the parent molecule.
Olmesartan Medoxomil-d6 structure
Olmesartan Medoxomil-d6 structure
商品名:Olmesartan Medoxomil-d6
CAS番号:1127298-67-2
MF:C29H24D6N6O6
メガワット:564.622
CID:1062140
PubChem ID:25217284

Olmesartan Medoxomil-d6 化学的及び物理的性質

名前と識別子

    • Olmesartan Medoxomil-d6
    • Olmesartan Medoxomil
    • 1127298-67-2
    • DA-66334
    • CS-0078101
    • HY-17005S
    • (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
    • インチ: InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i3D3,4D3
    • InChIKey: UQGKUQLKSCSZGY-LIJFRPJRSA-N
    • ほほえんだ: CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O

計算された属性

  • せいみつぶんしりょう: 564.26034317g/mol
  • どういたいしつりょう: 564.26034317g/mol
  • 同位体原子数: 6
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 10
  • 重原子数: 41
  • 回転可能化学結合数: 11
  • 複雑さ: 969
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 154Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

Olmesartan Medoxomil-d6 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
O550003-1mg
Olmesartan Medoxomil-d6
1127298-67-2
1mg
$ 230.00 2023-09-06
1PlusChem
1P008WNC-1mg
OlMesartan MedoxoMil-d6
1127298-67-2 ≥99% deuterated forms (d1-d6)
1mg
$412.00 2023-12-26
TRC
O550003-10mg
Olmesartan Medoxomil-d6
1127298-67-2
10mg
$ 1774.00 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O911690-1mg
Olmesartan Medoxomil-d6
1127298-67-2 ≥99%
1mg
¥6,686.00 2022-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-478543-1mg
Olmesartan Medoxomil-d6,
1127298-67-2
1mg
¥2858.00 2023-09-05
A2B Chem LLC
AE14760-1mg
OlMesartan MedoxoMil-d6
1127298-67-2 ≥99% deuterated forms (d1-d6)
1mg
$311.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-478543-1 mg
Olmesartan Medoxomil-d6,
1127298-67-2
1mg
¥2,858.00 2023-07-11

Olmesartan Medoxomil-d6 関連文献

Olmesartan Medoxomil-d6に関する追加情報

Professional Introduction to Olmesartan Medoxomil-d6 (CAS No. 1127298-67-2)

Olmesartan Medoxomil-d6, a deuterated derivative of the widely recognized antihypertensive drug Olmesartan Medoxomil (CAS No. 1127298-67-2), represents a significant advancement in the field of pharmaceutical chemistry and medicine. This compound is primarily utilized in research and development as a labeled analog, facilitating the study of its pharmacokinetic properties and metabolic pathways. The introduction of deuterium atoms into the molecular structure enhances the compound's stability and isotopic purity, making it an invaluable tool for scientists investigating the mechanisms of action of angiotensin II receptor blockers (ARBs).

The primary therapeutic agent, Olmesartan Medoxomil, is a non-peptide antagonist that selectively blocks the binding of angiotensin II to its AT1 receptors in vascular tissues and the adrenal gland. This blockade inhibits the vasoconstrictor effects of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure. The drug is widely prescribed for the management of hypertension and has been associated with additional cardiovascular protective benefits. The introduction of the deuterium-labeled version, Olmesartan Medoxomil-d6, allows researchers to track the compound more precisely using mass spectrometry techniques, thereby gaining deeper insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

Recent studies have highlighted the importance of labeled analogs in drug development. The use of Olmesartan Medoxomil-d6 has enabled researchers to elucidate the metabolic pathways involved in the degradation of Olmesartan Medoxomil within the human body. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that the deuterated version exhibits a slower metabolic rate compared to its non-deuterated counterpart, suggesting potential benefits in terms of prolonged half-life and improved bioavailability. This finding could have significant implications for dosing regimens and formulation design.

The chemical structure of Olmesartan Medoxomil-d6 consists of a tetrazole ring fused with a pyridine ring, both of which are critical for its pharmacological activity. The presence of deuterium atoms at specific positions enhances the compound's resistance to enzymatic degradation, providing researchers with a more stable and detectable marker. This stability is particularly advantageous in clinical trials where precise quantification of drug levels is essential for assessing efficacy and safety.

In addition to its applications in hypertension research, Olmesartan Medoxomil-d6 has shown promise in studying drug-drug interactions. Angiotensin II receptor blockers are known to interact with other medications commonly prescribed for cardiovascular conditions. By using the labeled analog, researchers can more accurately monitor how Olmesartan Medoxomil competes with other drugs for metabolic pathways, potentially leading to better-informed clinical decisions regarding patient care.

The synthesis of Olmesartan Medoxomil-d6 involves advanced techniques in organic chemistry, including cross-coupling reactions and deuterium labeling methods. These synthetic strategies require meticulous planning and execution to ensure high yield and purity. The growing demand for such labeled compounds underscores the importance of developing efficient synthetic routes that can be scaled up for industrial production.

From a regulatory perspective, the use of Olmesartan Medoxomil-d6 in research must adhere to stringent guidelines set by agencies such as the FDA and EMA. These regulations ensure that all labeled compounds used in clinical studies are safe and effective, providing reliable data for regulatory submissions. The increasing adoption of isotopically labeled drugs reflects a broader trend toward precision medicine, where tailored therapeutic approaches are designed based on individual patient needs.

The future prospects for Olmesartan Medoxomil-d6 are promising, with ongoing research exploring its potential applications beyond hypertension management. Studies are investigating its role in understanding genetic variations that influence drug response, as well as its use in developing novel antihypertensive agents with improved pharmacokinetic profiles. The insights gained from these studies could pave the way for more effective treatments for cardiovascular diseases.

In conclusion, Olmesartan Medoxomil-d6 represents a significant advancement in pharmaceutical research, offering a powerful tool for studying the pharmacokinetics and pharmacodynamics of ARBs. Its stability, isotopic purity, and utility in drug-drug interaction studies make it an indispensable asset for researchers striving to develop safer and more effective therapeutic agents. As our understanding of complex biological systems continues to evolve, compounds like Olmesartan Medoxomil-d6 will play an increasingly vital role in shaping the future of medicine.

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